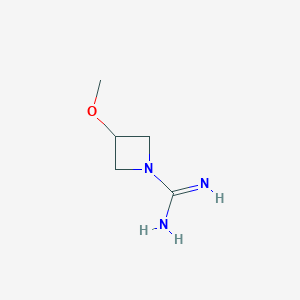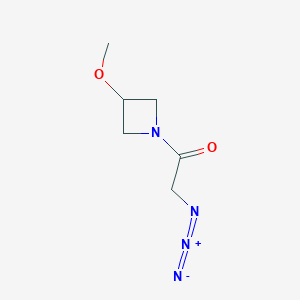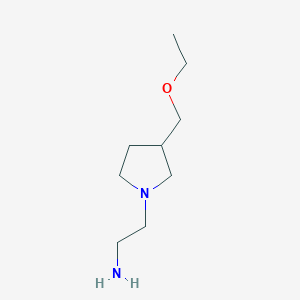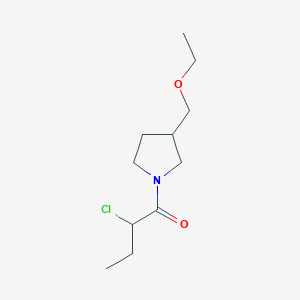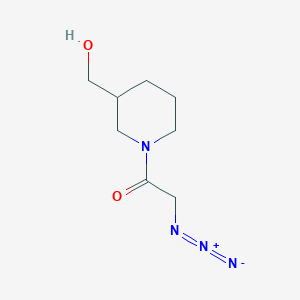
(3-(Ethoxymethyl)pyrrolidin-1-yl)(Pyrrolidin-3-yl)methanon
Übersicht
Beschreibung
(3-(Ethoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-(Ethoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Ethoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von (3-(Ethoxymethyl)pyrrolidin-1-yl)(Pyrrolidin-3-yl)methanon
Die Verbindung this compound ist ein Derivat von Pyrrolidin, einem vielseitigen Grundgerüst in der Wirkstoffforschung aufgrund seiner bioaktiven Eigenschaften. Nachfolgend finden Sie eine detaillierte Analyse der einzigartigen Anwendungen dieser Verbindung in verschiedenen wissenschaftlichen Forschungsbereichen.
Wirkstoffforschung und -entwicklung: Der Pyrrolidinring, eine Kernstruktur in dieser Verbindung, wird in der pharmazeutischen Chemie häufig verwendet, um Verbindungen zur Behandlung menschlicher Krankheiten zu erzeugen. Seine gesättigte Natur ermöglicht eine effiziente Erforschung des Pharmakophorraums und trägt zur Stereochemie des Moleküls bei . Diese Verbindung könnte entscheidend für die Entwicklung neuer Medikamente mit selektiven biologischen Profilen sein.
Profiling der biologischen Aktivität: Stereochemie spielt eine bedeutende Rolle für die biologische Aktivität von Verbindungen. Die verschiedenen Stereoisomere von this compound können zu unterschiedlichen biologischen Profilen führen, was für die Bindung an enantioselektive Proteine entscheidend ist . Die Forschung in diesem Bereich kann zum Verständnis der Wechselwirkung der Verbindung mit biologischen Zielstrukturen beitragen.
Pharmakokinetische Modifikation: Die Modifizierung des pharmakokinetischen Profils von Medikamenten ist essenziell, um ihre Wirksamkeit zu verbessern. Derivate von Pyrrolidin, wie diese Verbindung, können synthetisiert werden, um die Struktur zuvor beschriebener Verbindungen zu optimieren und so ihre Eigenschaften in Bezug auf Absorption, Verteilung, Metabolismus und Ausscheidung (ADME) zu verbessern .
Kristallographie und Strukturanalyse: Die Kristallstrukturanalyse von Pyrrolidinderivaten liefert Einblicke in die räumliche Orientierung von Substituenten, was für das Verständnis des Potenzials der Verbindung als Wirkstoffkandidat entscheidend ist. Die Kristallographie dieser Verbindung könnte wertvolle Informationen über ihre Wechselwirkung mit anderen Molekülen liefern .
Eigenschaften
IUPAC Name |
[3-(ethoxymethyl)pyrrolidin-1-yl]-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-2-16-9-10-4-6-14(8-10)12(15)11-3-5-13-7-11/h10-11,13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFYBCIMDIOMPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C(=O)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-3-oxopropanenitrile](/img/structure/B1476775.png)

